molecular formula C17H15NO4 B3308025 2-Benzamido-3-(4-methoxyphenyl)acrylic acid CAS No. 93634-56-1

2-Benzamido-3-(4-methoxyphenyl)acrylic acid

Cat. No.: B3308025
CAS No.: 93634-56-1
M. Wt: 297.3 g/mol
InChI Key: ZGLJWRFLQYAIRP-PTNGSMBKSA-N
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Description

2-Benzamido-3-(4-methoxyphenyl)acrylic acid ( 21542-84-7) is a high-purity chemical compound with a molecular formula of C17H15NO4 and a molecular weight of 297.31 g/mol . This acrylate derivative features a benzamido group and a 4-methoxyphenyl substituent, which are key pharmacophoric fragments in medicinal chemistry research. The compound is characterized by its (Z)-stereochemistry around the double bond . It serves as a valuable synthetic intermediate for constructing diverse heterocyclic systems and more complex molecules, such as acrylohydrazides, for biological evaluation . Researchers utilize this compound and its structural analogs in various fields, including the synthesis of novel antimicrobial agents . Molecular docking studies on similar structures suggest potential interactions with targets like FAB protein, indicating its relevance in early-stage drug discovery for investigating antibacterial mechanisms . This product is provided for research purposes as a building block in organic synthesis and drug development. Store the product sealed in a dry environment at 2-8°C to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-14-9-7-12(8-10-14)11-15(17(20)21)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJWRFLQYAIRP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181483
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93634-56-1
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93634-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-3-(4-methoxyphenyl)acrylic acid typically involves the reaction of 4-methoxybenzaldehyde with benzamide in the presence of a base, followed by the addition of acrylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-3-(4-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid

(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid is a chemical compound known for possessing a benzamido group and a methoxyphenyl group attached to an acrylic acid backbone. It has a molecular formula of C17H15NO4 and a molecular weight of 297.31 g/mol. This compound is versatile and is used as a building block in the synthesis of complex molecules.

Synthesis
The synthesis of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base, followed by the addition of acrylic acid.

Reactions
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid can undergo chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Comparison with Similar Compounds
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid can be compared with compounds such as 2-Benzamido-3-(4-hydroxyphenyl)acrylic acid and 2-Benzamido-3-(4-chlorophenyl)acrylic acid.

Mechanism of Action

The mechanism of action of 2-Benzamido-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent-driven differences:

Compound Name Substituent (R) Molecular Formula Molecular Weight Synthesis Yield Key Properties
(Z)-2-Benzamido-3-(4-methoxyphenyl)acrylic acid 4-OCH₃ C₁₇H₁₅NO₄ 297.31 (calc.) ~85–89% Enhanced electron donation; red-shifted UV absorption
(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid 4-Cl C₁₆H₁₂ClNO₃ 301.72 Not reported Electron-withdrawing Cl reduces absorption intensity; higher lipophilicity
(Z)-2-Benzamido-3-(4-hydroxyphenyl)acrylic acid 4-OH C₁₆H₁₃NO₄ 283.28 (calc.) 89% Hydrogen-bonding capacity; pH-dependent solubility
(Z)-2-Acetamido-3-(4-methoxyphenyl)acrylic acid 4-OCH₃ (Acetamido) C₁₃H₁₅NO₄ 249.26 (calc.) Not reported Reduced steric bulk vs. benzamido; potential for improved solubility
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-diOH C₉H₈O₄ 180.16 Natural product Antioxidant activity; dual hydroxyl groups enhance radical scavenging

Spectroscopic and Electronic Properties

  • UV-Vis Absorption : The 4-methoxy group in the target compound increases absorption intensity compared to chloro (4-Cl) or unsubstituted (4-H) derivatives due to its electron-donating nature. However, in polar solvents like DMSO, absorption wavelengths for methoxy derivatives may red-shift less than expected .
  • NMR Data : The 4-methoxyphenyl group shows characteristic singlet peaks for -OCH₃ (~δ 3.8 ppm in ¹H NMR) and aromatic protons, distinct from chloro or hydroxy analogs .

Biological Activity

2-Benzamido-3-(4-methoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzamide moiety and a methoxyphenyl group attached to an acrylic acid backbone. Its structural formula can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

This structure contributes to its various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. This suggests possible anti-inflammatory properties akin to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity : Research indicates that derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cellular environments .
  • Antimicrobial Effects : Preliminary studies have highlighted its efficacy against various bacterial strains, indicating potential use as an antimicrobial agent .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial activity of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard methods, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Comments
Staphylococcus aureus15Effective against biofilm formation
Escherichia coli20Moderate activity
Pseudomonas aeruginosa25Potential for further development

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound exhibits significant inhibition of COX enzymes, with IC50 values comparable to those of traditional NSAIDs. This anti-inflammatory action is crucial for conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Case Study on Inflammatory Models : In a study involving animal models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers, supporting its potential as an anti-inflammatory therapeutic .
  • Antimicrobial Efficacy : A clinical trial assessing the compound's efficacy against skin infections caused by resistant bacterial strains showed promising results, with participants experiencing significant improvement in symptoms within days of treatment .

Q & A

Q. What are the recommended synthetic routes for 2-Benzamido-3-(4-methoxyphenyl)acrylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Prepare the acrylate backbone via condensation of 4-methoxybenzaldehyde with a suitable carboxylic acid derivative (e.g., malonic acid or its esters) under acidic or basic catalysis .
  • Step 2 : Introduce the benzamido group through amidation, using benzoyl chloride or activated benzoyl derivatives in the presence of a coupling agent (e.g., DCC or EDCI) .
  • Optimization : Adjust reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios to improve yield and purity. Monitor intermediates via TLC or HPLC .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO or ethanol) to grow high-quality crystals .
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor convergence below 0.05 .

Advanced Research Questions

Q. How can computational modeling and experimental data resolve contradictions in the compound’s spectroscopic characterization?

  • Contradictions : Discrepancies in NMR or IR peaks (e.g., overlapping signals for methoxy or amide protons).
  • Resolution :
    • Perform ab initio calculations (DFT at B3LYP/6-31G* level) to predict NMR shifts and vibrational modes .
    • Compare experimental data (e.g., ¹H/¹³C NMR, FTIR) with computational outputs to assign ambiguous signals .
    • Validate using 2D NMR techniques (COSY, HSQC) for proton-proton coupling and carbon-proton correlations .

Q. What experimental designs are recommended to evaluate the α-glucosidase inhibitory activity of this compound?

  • In Vitro Assay :
    • Enzyme Source : Use α-glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20).
    • Substrate : p-Nitrophenyl-α-D-glucopyranoside (PNPG).
    • Protocol :

Incubate the compound (0.1–100 µM) with enzyme and substrate in phosphate buffer (pH 6.8) at 37°C.

Measure absorbance at 405 nm to quantify released p-nitrophenol.

Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

  • Controls : Include acarbose as a positive control and solvent-only blanks.

Q. How can researchers analyze the compound’s hepatoprotective or antiamnesic effects in vivo?

  • Animal Models :
    • Hepatoprotection : Induce liver injury in mice with CCl₄ (1 mL/kg, i.p.), then administer the compound (10–50 mg/kg, oral) for 7 days. Measure serum ALT/AST levels and liver histopathology .
    • Antiamnesic Activity : Use scopolamine-induced memory impairment in rodents (Morris water maze or passive avoidance tests). Administer the compound pre- or post-treatment and assess cognitive retention .
  • Biomarkers : Quantify oxidative stress markers (MDA, SOD, GSH) and acetylcholine levels in brain homogenates .

Q. What strategies mitigate challenges in refining the compound’s X-ray crystallographic data when twinning or disorder is present?

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .
  • Disordered Groups : Apply PART/SADI restraints to maintain geometry for flexible moieties (e.g., methoxyphenyl rings) .
  • Validation : Cross-check residual density maps (e.g., using Olex2) and ensure Flack parameter convergence .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Derivative Design : Modify substituents on the benzamido or methoxyphenyl groups (e.g., halogenation, hydroxylation) .
  • Assays : Test derivatives in parallel for bioactivity (e.g., enzyme inhibition, cytotoxicity).
  • QSAR Modeling : Use Molinspiration or Schrödinger QikProp to correlate physicochemical properties (logP, PSA) with activity .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Variables to Control :
    • Enzyme batch variability (validate activity with a reference inhibitor).
    • Solubility differences (use DMSO stock solutions standardized to ≤0.1% v/v).
    • Assay pH and temperature .
  • Statistical Validation : Perform triplicate experiments with ANOVA to assess significance.

Q. What are best practices for reproducing synthetic protocols of this compound?

  • Detailed Documentation : Specify solvent grades, drying times, and purification methods (e.g., column chromatography with silica gel 60) .
  • Analytical Consistency : Provide full spectral data (NMR, HRMS) in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzamido-3-(4-methoxyphenyl)acrylic acid
Reactant of Route 2
2-Benzamido-3-(4-methoxyphenyl)acrylic acid

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